molecular formula C14H10FN3O B12112750 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12112750
M. Wt: 255.25 g/mol
InChI Key: URJGYTPHKWQVGK-UHFFFAOYSA-N
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Description

3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and an aniline moiety at position 2. The molecular formula is C₁₅H₁₁F₃N₃O, with an average mass of 306.08 g/mol (HRMS data) . Its synthesis typically involves iodine-mediated intramolecular decarboxylation domino reactions, as evidenced by the preparation of structurally similar derivatives .

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10FN3O/c15-11-6-4-9(5-7-11)13-17-18-14(19-13)10-2-1-3-12(16)8-10/h1-8H,16H2

InChI Key

URJGYTPHKWQVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety.

Scientific Research Applications

3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Type and Position

(a) 2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Aniline (C₁₄H₁₀ClN₃O)
  • Key Differences : Chlorine substituent (electron-withdrawing but less electronegative than fluorine) at the para position of the phenyl ring; aniline at the ortho position.
(b) 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline (C₉H₆F₃N₃O)
  • Key Differences : Trifluoromethyl (-CF₃) group at position 5 instead of 4-fluorophenyl.
  • Impact : The -CF₃ group is strongly electron-withdrawing and lipophilic, which may enhance membrane permeability but reduce aqueous solubility. Molecular weight is lower (229.16 g/mol vs. 306.08 g/mol), suggesting a less complex structure .
(c) 4-(5-Furan-2-yl-1,3,4-oxadiazol-2-yl)aniline
  • Key Differences : Furan-2-yl substituent (electron-rich heterocycle) replaces 4-fluorophenyl.
  • However, reduced aromaticity compared to fluorophenyl may decrease stability .

Positional Isomerism and Aniline Orientation

(a) 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline (3e)
  • Key Differences : Aniline group at position 2 (ortho) instead of position 3 (meta).
  • Impact : Ortho substitution may introduce steric hindrance, affecting conjugation and reactivity. NMR data (δ 165.3, 161.4 ppm) suggest distinct electronic environments compared to the meta-substituted analogue .
(b) 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline (3b)
  • Key Differences : Methoxy group (electron-donating) at the para position of the phenyl ring; aniline at position 3.
  • This contrasts with fluorine’s electron-withdrawing effects .
(a) 3-(5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline (7i)
  • Key Differences: Bulky 2,4-dichlorophenoxymethyl substituent.
  • Impact: Increased steric bulk may hinder bacterial enzyme binding but improve lipid solubility. Derivatives with dichlorophenoxy groups exhibit notable antibacterial activity against S. aureus and E. coli .
(b) 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
  • Key Differences : Adamantyl group (lipophilic, rigid) and thione moiety.
  • Impact : Adamantyl enhances metabolic stability and membrane penetration, while the thione group may confer antioxidant properties. Crystal structure data reveal tight molecular packing, suggesting high thermal stability .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Spectral Data (NMR δ, ppm)
Target Compound C₁₅H₁₁F₃N₃O 4-Fluorophenyl (5), Aniline (3) 306.08 ¹³C NMR: 165.3, 161.4, 148.5
2-[5-(4-Chlorophenyl)-Oxadiazol]Aniline C₁₄H₁₀ClN₃O 4-Chlorophenyl (5), Aniline (2) 271.70 N/A
3-[5-(Trifluoromethyl)-Oxadiazol]Aniline C₉H₆F₃N₃O -CF₃ (5), Aniline (3) 229.16 N/A
4-(5-Furan-2-yl-Oxadiazol)Aniline C₁₂H₁₀N₃O₂ Furan-2-yl (5), Aniline (4) 228.08 N/A

Research Findings and Implications

  • Antibacterial Activity: Derivatives with halogenated substituents (e.g., 4-fluorophenyl, 2,4-dichlorophenoxy) show enhanced activity against Gram-positive and Gram-negative bacteria compared to non-halogenated analogues .
  • Solubility Trends : Fluorine and trifluoromethyl groups reduce aqueous solubility but improve lipid bilayer penetration, whereas furan and methoxy groups enhance polarity .

Biological Activity

The compound 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is part of a class of heterocyclic compounds known for their diverse biological activities. Its structure features an oxadiazole ring, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed examination of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The molecular formula of 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is C13H10FN3OC_{13}H_{10}FN_3O. The presence of the fluorophenyl group enhances its biological activity by influencing the electronic properties and lipophilicity of the molecule.

Biological Activities

Research has shown that oxadiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline have demonstrated significant antiproliferative activity against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.52 µM to 21.57 µM .
    • A study reported that modifications to the oxadiazole structure could lead to enhanced antitumor potency against renal cancer cell lines with IC50 values as low as 1.143 µM .
  • Antimicrobial Activity :
    • The compound has also been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity compared to standard antibiotics . The zone of inhibition (ZOI) for some derivatives reached up to 18 mm.
  • Anti-inflammatory Activity :
    • Oxadiazole derivatives have been noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

The biological activity of 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer cell proliferation and inflammation. For example, it shows inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .
  • Cellular Pathways : By interfering with signaling pathways that control cell growth and apoptosis, this compound can induce cytotoxic effects in cancer cells .

Research Findings

Several studies have explored the synthesis and evaluation of oxadiazole derivatives:

Study ReferenceCompound TestedBiological ActivityIC50 Value
9jAnticancer (MCF-7)21.57 µM
9nAnticancer (MCF-7)8.52 µM
VariousAntibacterialZOI up to 18 mm

Case Studies

  • Synthesis and Evaluation :
    A series of derivatives were synthesized through coupling reactions followed by cyclization processes. These compounds were characterized using techniques like NMR and LCMS. Their biological activities were evaluated against various cancer cell lines and pathogenic bacteria.
  • Comparative Studies :
    Comparative studies against standard drugs such as doxorubicin revealed that some oxadiazole derivatives not only matched but exceeded the efficacy of these established treatments in specific cases .

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